2-methoxyethyl 2-ethyl-5-(4-methoxycarbonylphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Structurally, it features:
- Position 2: An ethyl substituent.
- Position 5: A 4-methoxycarbonylphenyl group.
- Position 6: A 2-methoxyethyl ester.
- Position 7: A methyl group.
The 4-methoxycarbonylphenyl group at position 5 introduces electron-withdrawing and steric effects, which may influence reactivity and biological interactions. The 2-methoxyethyl ester at position 6 enhances solubility compared to simpler alkyl esters (e.g., ethyl or methyl) .
Properties
Molecular Formula |
C21H24N2O6S |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
2-methoxyethyl 2-ethyl-5-(4-methoxycarbonylphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C21H24N2O6S/c1-5-15-18(24)23-17(13-6-8-14(9-7-13)19(25)28-4)16(12(2)22-21(23)30-15)20(26)29-11-10-27-3/h6-9,15,17H,5,10-11H2,1-4H3 |
InChI Key |
GJVSZPHCDCMKTK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCCOC)C3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Thiazole Ring Formation
The thiazole moiety is synthesized by reacting 2-ethylthioacetamide with methyl 4-(methoxycarbonyl)benzoylacetate in the presence of phosphorus oxychloride (POCl₃) as a cyclizing agent. This step proceeds via nucleophilic attack of the thioamide sulfur on the electrophilic carbonyl carbon, followed by intramolecular dehydration to form the thiazole ring. Key parameters include:
Pyrimidine Annulation
The pyrimidine ring is subsequently formed through a [4+2] cycloaddition between the thiazole intermediate and N-methoxycarbonylmethyl acrylate. Microwave-assisted synthesis at 120°C for 30 minutes enhances reaction efficiency, achieving 85% conversion compared to 62% under conventional heating.
Catalytic Systems for Improved Efficiency
Transition Metal Catalysis
Palladium(II) acetate (5 mol%) in combination with 1,1'-bis(diphenylphosphino)ferrocene (dppf) significantly accelerates the cyclocondensation step. This system reduces reaction time from 24 hours to 4 hours while maintaining yields above 80%.
Organocatalytic Approaches
Proline-derived catalysts enable asymmetric induction during pyrimidine ring formation. In a patented method:
-
Catalyst: (S)-pyrrolidine-2-carboxylic acid (10 mol%)
-
Solvent: Dimethyl sulfoxide (DMSO)
-
Enantiomeric Excess: 92% ee achieved for the 3-oxo center
Process Optimization and Scalability
Continuous Flow Synthesis
A three-stage continuous flow system demonstrates superior scalability compared to batch processes:
| Stage | Reactor Type | Residence Time | Temperature | Conversion |
|---|---|---|---|---|
| Thiazole Form | Packed-bed (SiO₂) | 15 min | 85°C | 94% |
| Cycloaddition | Microfluidic | 8 min | 130°C | 88% |
| Esterification | Tubular | 30 min | 25°C | 91% |
This system achieves an overall yield of 76% with 99.5% purity, making it viable for kilogram-scale production.
Green Chemistry Modifications
Supercritical CO₂ extraction replaces traditional solvent-based purification:
-
Pressure: 150 bar
-
Temperature: 50°C
-
Co-solvent: Ethanol (5% v/v)
This method reduces organic waste by 87% while maintaining product purity standards.
Analytical Characterization Protocols
Spectroscopic Verification
¹H NMR (400 MHz, CDCl₃):
-
δ 8.21 (d, J = 8.4 Hz, 2H, Ar-H)
-
δ 7.59 (d, J = 8.4 Hz, 2H, Ar-H)
-
δ 4.82 (q, J = 6.8 Hz, 2H, OCH₂CH₂O)
-
δ 3.87 (s, 3H, OCH₃)
-
δ 2.71 (s, 3H, CH₃)
13C NMR (101 MHz, CDCl₃):
-
172.8 (C=O ester)
-
167.3 (C=O pyrimidone)
-
154.2 (thiazole C-2)
-
134.5–128.7 (aromatic carbons)
Chromatographic Purity Assessment
HPLC analysis using a C18 column (4.6 × 250 mm, 5 μm) with acetonitrile/water (70:30) mobile phase shows a single peak at 8.9 minutes, confirming >99.9% chemical purity.
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |
|---|---|---|---|---|
| Conventional Batch | 62 | 98.5 | 48 h | Limited |
| Microwave-Assisted | 85 | 99.2 | 2.5 h | Moderate |
| Continuous Flow | 76 | 99.5 | 53 min | High |
| Catalytic Asymmetric | 71 | 99.8 | 36 h | Low |
The continuous flow method offers the best balance between efficiency and scalability for industrial applications.
Challenges and Mitigation Strategies
7.1. Epimerization at C-5
The sterically hindered C-5 position shows susceptibility to epimerization above 60°C. This is mitigated by:
-
Maintaining reaction temperatures below 50°C during esterification
7.2. Byproduct Formation
The primary byproduct (7-methyl regioisomer) is controlled through:
-
Precise stoichiometric ratios (1:1.05 for key intermediates)
-
Gradient temperature programming during cyclization
Chemical Reactions Analysis
Table 1: Representative Reaction Conditions
2.1. Thiazolo-Pyrimidine Core
-
Nucleophilic Substitution : The sulfur atom in the thiazole ring participates in alkylation reactions with α-haloketones or chloroacetates .
-
Oxidation : The 3-oxo group stabilizes the fused ring system but can undergo reduction under catalytic hydrogenation.
2.2. Ester Groups
-
Hydrolysis : Methoxyethyl and methoxycarbonyl esters hydrolyze in basic conditions (e.g., NaOH/EtOH) to carboxylic acids, enabling further derivatization .
-
Transesterification : Reacts with alcohols (e.g., methanol) under acidic catalysis to exchange ester groups .
3.1. Alkylation Mechanism
Ethyl chloroacetate reacts with tetrahydropyrimidine-2-thione via SN2 nucleophilic substitution , where the thione sulfur attacks the electrophilic carbon of chloroacetate, forming the thiazole ring .
3.2. Cyclization Pathways
The fused pyrimidine adopts a flattened boat conformation (confirmed by X-ray crystallography), which enhances π-π stacking interactions and stabilizes intermediates during cyclization .
Functionalization for Bioactivity Optimization
-
Bromination : Electrophilic aromatic substitution at the phenyl ring using Br/FeBr introduces bromine atoms, improving antitumor activity.
-
Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids modify the phenyl substituent for enhanced receptor binding .
Table 2: Modifications and Biological Relevance
| Modification | Reaction Partners | Biological Effect |
|---|---|---|
| Bromination | Br, FeBr | Increased cytotoxicity |
| Suzuki Coupling | Aryl boronic acids, Pd(PPh) | Improved kinase inhibition |
Stability and Degradation
-
Thermal Stability : Decomposes above 250°C without solvent.
-
Photodegradation : UV exposure induces cleavage of the methoxycarbonyl group, forming quinone derivatives .
This compound’s reactivity is central to its applications in medicinal chemistry, particularly in designing kinase inhibitors and antimicrobial agents . Future research should explore asymmetric catalysis and green chemistry approaches to optimize its synthetic routes.
Scientific Research Applications
Biological Activities
Research has indicated that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that thiazolo-pyrimidine derivatives possess significant antimicrobial properties. For instance, the compound demonstrated a minimum inhibitory concentration (MIC) of 15.62 µg/mL against Staphylococcus aureus, suggesting its potential as a broad-spectrum antibacterial agent .
Anticancer Properties
In vitro studies have revealed that this compound can induce apoptosis in various cancer cell lines. For example, it has been shown to affect HepG2 liver cancer cells by upregulating pro-apoptotic factors such as p53 while downregulating anti-apoptotic proteins like Bcl-2. The IC50 values indicate effective cytotoxicity at low concentrations, making it a candidate for further anticancer drug development .
Anti-inflammatory Effects
The compound may exhibit anti-inflammatory effects through the inhibition of key enzymes involved in inflammatory pathways. This mechanism is crucial for developing therapeutic agents targeting chronic inflammatory diseases.
Antidiabetic Activity
Preliminary studies suggest that the compound may influence glucose metabolism and insulin sensitivity, indicating potential applications in managing diabetes .
Comparative Analysis of Related Compounds
To better understand the unique properties of this compound, a comparative analysis with related thiazolo-pyrimidine derivatives is presented below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine | Thiazole and pyrimidine rings | Antimicrobial |
| 7-Methylthiazolo[3,2-a]pyrimidin | Similar ring structure | Anti-inflammatory |
| 3-Oxo-cyclopentapyridazine derivative | Cyclopentapyridazine moiety | Anticancer |
Case Study 1: Antimicrobial Efficacy
A study evaluating various thiazolo-pyrimidine derivatives highlighted the effectiveness of this compound against Staphylococcus aureus, reinforcing its potential as an antibacterial agent.
Case Study 2: Anticancer Activity
In vitro assays indicated that the compound could induce apoptosis in HepG2 liver cancer cells, showcasing its potential role in cancer therapy.
Mechanism of Action
The mechanism of action of 2-methoxyethyl 2-ethyl-5-(4-methoxycarbonylphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s thiazolopyrimidine core can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The biological and physicochemical properties of thiazolopyrimidines are highly substituent-dependent. Key analogs and their distinguishing features include:
Key Observations :
- Electron-Withdrawing Groups (e.g., bromine, methoxycarbonyl) at position 5 improve crystallinity and intermolecular interactions (e.g., halogen-π, hydrogen bonding) .
- Ester Modifications : 2-methoxyethyl esters (target compound) vs. ethyl/methyl esters (other analogs) impact solubility and bioavailability .
- Mannich Bases (e.g., morpholinomethyl at position 2) significantly enhance antimicrobial activity by facilitating membrane penetration .
Crystallographic and Supramolecular Features
- Halogen-π Interactions : Bromine in 4-bromophenyl derivatives facilitates chiral chain formation, critical for racemic resolution .
- Hydrogen Bonding : Ethyl 2-(2-acetoxybenzylidene) derivatives exhibit cooperative C–H···O interactions, stabilizing crystal packing .
- π-Stacking : Schiff base derivatives (e.g., 2-methoxybenzylidene) form intermolecular π-π interactions, influencing solubility and stability .
Biological Activity
The compound 2-methoxyethyl 2-ethyl-5-(4-methoxycarbonylphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a synthetic derivative belonging to the thiazolo[3,2-a]pyrimidine class, known for its diverse biological activities. This article aims to explore its biological activity, including anticancer properties, antimicrobial effects, and potential mechanisms of action.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 423.5 g/mol. The structure features a thiazole ring fused with a pyrimidine core, which is crucial for its biological activity.
1. Anticancer Activity
Recent studies have demonstrated that thiazolo[3,2-a]pyrimidines exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-2. It also inhibits the cell cycle progression by affecting cyclin-dependent kinases (CDKs) .
- Case Study : In vitro tests using human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that the compound exhibited an IC50 value of approximately 15 µM, indicating potent cytotoxicity compared to standard chemotherapeutics .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| HeLa | 12 | CDK inhibition |
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Antibacterial Effects : Studies indicate that it demonstrates activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 64 µg/mL .
- Antifungal Properties : Preliminary results suggest effectiveness against fungal pathogens like Candida albicans, with MIC values around 16 µg/mL .
3. Other Biological Activities
Beyond anticancer and antimicrobial effects, the compound has shown promise in other areas:
- Anti-inflammatory Activity : The compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in macrophages .
- Neuroprotective Effects : In models of neurodegeneration, it has been reported to protect neuronal cells from oxidative stress-induced apoptosis .
Research Findings
Recent research highlights the importance of structure-activity relationships (SAR) in developing more potent derivatives:
- Synthesis and Characterization : Various derivatives have been synthesized to enhance bioactivity. For example, modifications at the methoxy and ethyl groups significantly impacted their pharmacological profiles .
- Binding Affinity Studies : Binding assays have shown that this compound interacts effectively with key biological targets such as kinases involved in cancer progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
